2-(2-Fluorophenyl)butanedioic acid
Description
2-(2-Fluorophenyl)butanedioic acid (CAS: 1225531-03-2) is a fluorinated succinic acid derivative with the molecular formula C₁₀H₉FO₄ and a molar mass of 212.17 g/mol . Structurally, it features a butanedioic acid backbone substituted at the 2-position with a 2-fluorophenyl group. This compound is commercially available as a synthetic building block, particularly in pharmaceutical and materials science research, due to the electronic and steric effects imparted by the fluorine atom .
The ortho-fluorine substituent enhances the molecule’s acidity via electron withdrawal, while the phenyl ring contributes to π-π stacking interactions. These properties make it valuable in drug design, where fluorine is often used to improve metabolic stability and binding affinity .
Properties
IUPAC Name |
2-(2-fluorophenyl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKJCNYCVCNXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225531-03-2 | |
| Record name | 2-(2-fluorophenyl)butanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)butanedioic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Substituted Carboxylic Acids
4-(2-Fluorophenyl)butanoic Acid (CAS: 143654-62-0)
- Structure: A butanoic acid chain with a 2-fluorophenyl group at the 4-position.
- Key Differences: Functional Groups: Monocarboxylic acid vs. dicarboxylic acid in 2-(2-fluorophenyl)butanedioic acid. Acidity: Lower acidity (pKa ~4.8 for butanoic acid) compared to the dicarboxylic analog (pKa₁ ~3.0, pKa₂ ~5.0). Applications: Less common in polymer synthesis but used in prodrug formulations due to its single carboxylic group .
2-(2,3-Difluorophenyl)acetic Acid (CAS: 145689-41-4)
- Structure : Acetic acid substituted with a 2,3-difluorophenyl group.
- Key Differences: Fluorination Pattern: Two fluorine atoms increase electron withdrawal, leading to higher acidity (pKa ~2.8) compared to the mono-fluorinated butanedioic acid. Steric Effects: Ortho-fluorines create steric hindrance, reducing rotational freedom of the phenyl ring .
Aliphatic and Heteroatom-Modified Butanedioic Acids
Dodecenylsuccinic Acid (CAS: 29658-97-7)
- Structure : Butanedioic acid with a long alkenyl chain (C₁₂H₂₃).
- Key Differences :
2-(Trifluoroacetamido)butanedioic Acid (CAS: 200876-77-3)
- Structure : Butanedioic acid with a trifluoroacetamido group.
- Key Differences :
Aromatic Ring-Substituted Butanedioic Acid Derivatives
1,4-Dimethyl 2-(4-Bromophenyl)butanedioate (CAS: 97728-47-7)
- Structure : Butanedioic acid esterified with methyl groups and substituted with a para-bromophenyl group.
- Key Differences :
2-(Acetylsulfanyl)butanedioic Acid (CAS: 6332-90-7)
- Structure : Butanedioic acid with an acetylsulfanyl group.
- Key Differences: Thioester Reactivity: The sulfur atom enables nucleophilic substitutions, unlike the inert fluorophenyl group. Biological Relevance: Potential as a protease inhibitor or in redox-active drug formulations .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituent | pKa (Approx.) | Applications |
|---|---|---|---|---|---|---|
| This compound | 1225531-03-2 | C₁₀H₉FO₄ | 212.17 | 2-Fluorophenyl | 3.0, 5.0 | Pharmaceuticals, polymers |
| 4-(2-Fluorophenyl)butanoic acid | 143654-62-0 | C₁₀H₁₁FO₂ | 182.19 | 2-Fluorophenyl | 4.8 | Prodrugs, agrochemicals |
| Dodecenylsuccinic acid | 29658-97-7 | C₁₆H₂₈O₄ | 284.39 | Dodecenyl chain | 3.5, 5.2 | Surfactants, corrosion inhibitors |
| 2-(Trifluoroacetamido)butanedioic acid | 200876-77-3 | C₆H₆F₃NO₅ | 229.11 | Trifluoroacetamido | 1.9, 4.7 | Enzyme inhibitors, peptide mimetics |
| 1,4-Dimethyl 2-(4-bromophenyl)butanedioate | 97728-47-7 | C₁₂H₁₃BrO₄ | 301.14 | 4-Bromophenyl, methyl esters | N/A | Organic synthesis intermediates |
Biological Activity
2-(2-Fluorophenyl)butanedioic acid, a compound with the CAS number 1225531-03-2, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a fluorinated phenyl group attached to a butanedioic acid backbone. This configuration suggests potential interactions with various biological targets, particularly in enzymatic pathways.
Target Interactions
Research indicates that compounds similar to this compound often interact with key biological targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The compound's mechanism may involve the formation of covalent bonds with target enzymes or receptors, influencing their activity.
Biochemical Pathways
The compound is hypothesized to affect multiple biochemical pathways, including inflammatory responses and metabolic processes. Its structural characteristics suggest it may influence the activity of enzymes involved in these pathways.
Pharmacological Effects
Studies have reported various pharmacological effects associated with this compound, including:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in vitro.
- Antitumor Properties : Preliminary studies indicate cytotoxic effects on certain cancer cell lines, suggesting a possible role in cancer therapy.
- Analgesic Effects : Similar compounds have demonstrated pain-relieving properties, warranting further investigation into this aspect.
Case Studies and Experimental Data
- Anti-inflammatory Studies : In a controlled study, this compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound exhibited an IC50 value of 0.42 μM against COX-2, indicating significant anti-inflammatory potential .
- Antitumor Activity : A study involving various derivatives of butanedioic acid analogs showed that modifications could enhance cytotoxicity against cancer cell lines. For instance, the introduction of fluorine at specific positions improved the selectivity and potency against tumor cells .
- Analgesic Testing : In animal models, the compound was evaluated for pain relief efficacy. Results indicated a dose-dependent reduction in pain responses compared to control groups, suggesting potential for development as an analgesic agent.
Data Summary Table
| Biological Activity | IC50 Values | Observations |
|---|---|---|
| COX-1 | 1.2 μM | Moderate inhibition |
| COX-2 | 0.42 μM | Significant inhibition |
| Cancer Cell Lines | Varies | Cytotoxic effects noted |
| Pain Relief (Animal Model) | Dose-dependent | Effective reduction in pain responses |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
